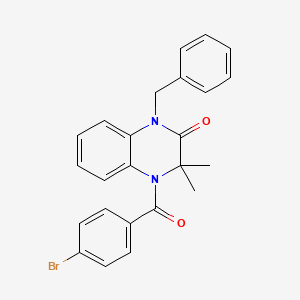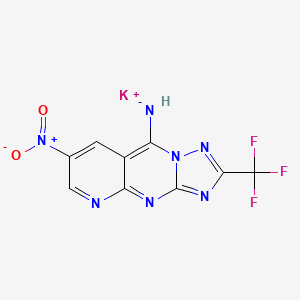![molecular formula C21H14ClN5O B6050084 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050084.png)
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazolopyridotriazines and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis in cancer cells. In addition, the compound has been found to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is its potent inhibitory activity against cancer cell lines. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using the compound in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One direction is to further investigate the mechanism of action of the compound, in order to better understand how it inhibits cancer cell proliferation and induces apoptosis. Another direction is to study the compound's potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, future studies could focus on developing more efficient synthesis methods for the compound, in order to increase its yield and make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves the reaction of 4-chlorobenzaldehyde, benzylamine, and 5-amino-1-phenylpyrazole in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.
Aplicaciones Científicas De Investigación
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
11-benzyl-5-(4-chlorophenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O/c22-16-8-6-15(7-9-16)17-12-23-27-18-10-11-26(13-14-4-2-1-3-5-14)21(28)19(18)24-25-20(17)27/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLSITNTXAFSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C2=O)N=NC4=C(C=NN34)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B6050008.png)
![1-(4-{[(2-adamantylmethyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6050024.png)
![7-(3-methoxybenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050035.png)
![5-[(2-bromobenzoyl)amino]isophthalic acid](/img/structure/B6050043.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(3-methoxypropyl)acetamide](/img/structure/B6050048.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6050053.png)
![(1S,9R)-11-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6050057.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-pyridinyloxy)propyl]-2-pyridinamine](/img/structure/B6050061.png)
![N-(3-methoxybenzyl)-3-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6050069.png)

![3-[(5-bromo-2-hydroxybenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6050080.png)
![4-(4-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050090.png)
![2-butyl-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6050095.png)
